molecular formula C11H12BrNO3 B11954346 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid

5-[(4-Bromophenyl)amino]-5-oxopentanoic acid

Cat. No.: B11954346
M. Wt: 286.12 g/mol
InChI Key: URJWVBCPUDLMBH-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)amino]-5-oxopentanoic acid is a synthetic organic compound featuring a 5-oxopentanoic acid backbone substituted with a 4-bromophenylamino group. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

5-(4-bromoanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H12BrNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)

InChI Key

URJWVBCPUDLMBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid typically involves the reaction of 4-bromoaniline with a suitable oxopentanoic acid derivative. One common method is the condensation reaction between 4-bromoaniline and glutaric anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Bromophenyl)amino]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the amino-oxopentanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-5-oxopentanoic Acid

  • Structure : The bromine atom is replaced with fluorine.
  • Applications : Used in Friedel-Crafts acylation reactions to generate ketoacid intermediates for catalytic hydroboration studies .
  • Key Data : Molecular weight = 210.2 g/mol; CAS 149437-76-3 .

5-(4-Methoxyphenyl)-5-oxopentanoic Acid

  • Structure : Contains a methoxy (-OCH₃) group instead of bromine.
  • Properties : The electron-donating methoxy group increases electron density on the aromatic ring, altering binding affinities in receptor-ligand interactions.
  • Applications : Investigated in hydroboration reactions for chemoselectivity tuning .

5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoic Acid Derivatives

  • Structure : Dichlorophenyl substitution introduces two chlorine atoms.
  • Biological Activity: Derivatives like RA-34Cl (N5-((3,4-dichlorophenyl)amino)-L-glutamine) exhibit anti-Alzheimer’s activity, with 77% yield in synthesis and confirmed structure via ¹H NMR .

Functional Group Modifications on the Pentanoic Acid Backbone

5-(tert-Butoxy)-4-((tert-Butoxycarbonyl)amino)-5-oxopentanoic Acid

  • Structure: Incorporates Boc-protected amino and tert-butoxy groups.
  • Applications : Serves as a precursor for zwitterionic polymers and ramalin derivatives. Polymer backbones derived from this compound show varied hydration capacities depending on acrylate vs. methacrylate functionalization .
  • Synthesis : Achieved via DCM-mediated reactions at −5°C with triethylamine (TEA) .

5-[(4-Fluorobenzyl)amino]-5-oxopentanoic Acid

  • Structure: Benzylamino group with a fluorine substituent.
  • Applications : Screened as a bioactive compound (Y204-2420) in high-throughput assays, available in 10 mM stock solutions .

Pharmacological Activity Comparisons

Antigastrin and CCK Receptor Antagonism

  • (R)-4-Benzamido-5-oxopentanoic Acid Derivatives: Lorglumide: Parent compound with CCK-A receptor selectivity (IC₅₀ = 15.5 mg/kg IV in cats). CR 2194: A dichlorobenzamido-spiro derivative shows CCK-B/gastrin receptor selectivity, inhibiting pentagastrin-induced acid secretion in dogs (ID₅₀ = 8.7 mg/kg IV) .
  • 5-[(4-Bromophenyl)amino] Analog: Bromine’s hydrophobicity may enhance blood-brain barrier penetration compared to chlorine or fluorine derivatives.

Antimicrobial and Enzyme Inhibition

  • 5-(Hydroxyamino)-5-oxopentanoic Acid: Acts as a competitive inhibitor of glucosamine 6-phosphate synthase (binding ΔG = −9.2 kcal/mol), targeting Asp123 and Arg73 residues .
  • 5-[(4-Bromophenyl)amino] Analog: Bromine’s size may sterically hinder binding to similar enzyme pockets, reducing efficacy compared to smaller substituents.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) CAS Number Key Substituents
5-[(4-Bromophenyl)amino]-5-oxopentanoic acid 286.12 (calculated) 1447965-99-2 4-Bromophenylamino
5-(4-Fluorophenyl)-5-oxopentanoic acid 210.2 149437-76-3 4-Fluorophenyl
RA-34Cl 306.04 N/A 3,4-Dichlorophenylamino

Biological Activity

5-[(4-Bromophenyl)amino]-5-oxopentanoic acid is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11H12BrN2O3
  • Molecular Weight : 300.13 g/mol
  • IUPAC Name : 5-[(4-bromophenyl)amino]-5-oxopentanoic acid

The biological activity of 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid is primarily attributed to its ability to interact with various biomolecular targets. The compound may exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways. For instance, it has been studied for its potential role in modulating the NLRP3 inflammasome, which plays a critical role in inflammatory responses and various diseases such as neurodegeneration and cancer .

Biological Activity Overview

Research indicates that 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid exhibits several biological activities:

  • Antiparasitic Activity : The compound has been investigated for its inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness. It shows promise as a lead compound for developing antiparasitic drugs .
  • Anti-inflammatory Effects : Studies suggest that this compound may downregulate the NLRP3 inflammasome activation, thereby potentially reducing neuroinflammation associated with conditions like Parkinson's disease .
  • Enzyme Inhibition : Preliminary findings indicate that 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid may inhibit certain enzymes linked to metabolic disorders, although specific targets require further elucidation.

Structure-Activity Relationship (SAR)

The biological activity of 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid can be influenced by structural modifications:

  • Substituents : The presence of the bromophenyl group enhances lipophilicity and may improve binding affinity to target proteins.
  • Functional Groups : The oxo and amino groups are crucial for maintaining the compound’s bioactivity by facilitating hydrogen bonding with active sites on enzymes or receptors.

Case Studies

Several studies have highlighted the biological effects of 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of T. brucei at micromolar concentrations, suggesting its potential as an antiparasitic agent .
  • Inflammation Models : In animal models of neuroinflammation, administration of 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid resulted in reduced levels of pro-inflammatory cytokines, indicating its therapeutic potential in inflammatory diseases .
  • Enzyme Assays : Enzyme inhibition assays indicated that the compound effectively inhibited specific metabolic enzymes, which could be beneficial in managing metabolic disorders.

Table 1: Biological Activities of 5-[(4-Bromophenyl)amino]-5-oxopentanoic Acid

Activity TypeModel/SystemResultReference
AntiparasiticT. brucei cultureSignificant growth inhibition at µM levels
Anti-inflammatoryNeuroinflammation modelReduced cytokine levels
Enzyme inhibitionMetabolic enzyme assaysEffective inhibition observed

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